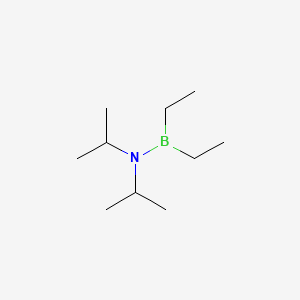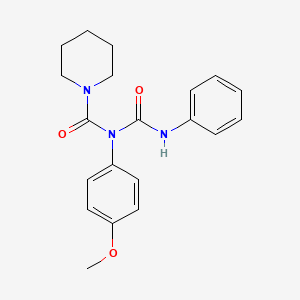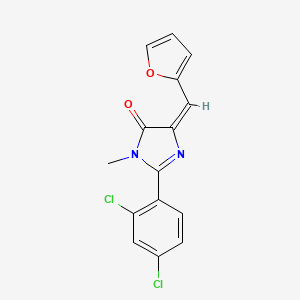
(5E)-2-(2,4-dichlorophenyl)-5-(furan-2-ylmethylidene)-3-methylimidazol-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5E)-2-(2,4-dichlorophenyl)-5-(furan-2-ylmethylidene)-3-methylimidazol-4-one is a synthetic organic compound that belongs to the class of imidazole derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-2-(2,4-dichlorophenyl)-5-(furan-2-ylmethylidene)-3-methylimidazol-4-one typically involves the condensation of 2,4-dichlorobenzaldehyde with furan-2-carbaldehyde and 3-methylimidazole under basic or acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst use, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis systems might be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(5E)-2-(2,4-dichlorophenyl)-5-(furan-2-ylmethylidene)-3-methylimidazol-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced imidazole derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield imidazole N-oxides, while reduction could produce imidazole derivatives with reduced functional groups. Substitution reactions can introduce various substituents, leading to a diverse array of imidazole-based compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and materials.
Biology: It may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties, making it a candidate for drug discovery and development.
Medicine: The compound could be explored for its therapeutic potential in treating various diseases and conditions.
Industry: It might find applications in the development of new materials, agrochemicals, or other industrial products.
Wirkmechanismus
The mechanism of action of (5E)-2-(2,4-dichlorophenyl)-5-(furan-2-ylmethylidene)-3-methylimidazol-4-one would depend on its specific biological or chemical activity. Generally, imidazole derivatives can interact with various molecular targets, such as enzymes, receptors, or nucleic acids, through binding interactions. These interactions can modulate biological pathways and processes, leading to the observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to (5E)-2-(2,4-dichlorophenyl)-5-(furan-2-ylmethylidene)-3-methylimidazol-4-one include other imidazole derivatives with different substituents on the phenyl, furan, or imidazole rings. Examples include:
- 2-(2,4-dichlorophenyl)-3-methylimidazol-4-one
- 2-(2,4-dichlorophenyl)-5-(furan-2-ylmethylidene)imidazole
- 2-(2,4-dichlorophenyl)-5-(furan-2-ylmethylidene)-3-ethylimidazol-4-one
Uniqueness
The uniqueness of this compound lies in its specific combination of substituents, which can influence its chemical reactivity, biological activity, and potential applications. The presence of the 2,4-dichlorophenyl and furan-2-ylmethylidene groups, along with the methyl group on the imidazole ring, can impart unique properties compared to other imidazole derivatives.
Eigenschaften
CAS-Nummer |
895031-14-8 |
|---|---|
Molekularformel |
C15H10Cl2N2O2 |
Molekulargewicht |
321.2 g/mol |
IUPAC-Name |
(5E)-2-(2,4-dichlorophenyl)-5-(furan-2-ylmethylidene)-3-methylimidazol-4-one |
InChI |
InChI=1S/C15H10Cl2N2O2/c1-19-14(11-5-4-9(16)7-12(11)17)18-13(15(19)20)8-10-3-2-6-21-10/h2-8H,1H3/b13-8+ |
InChI-Schlüssel |
LBLFCHNJWYWLBB-MDWZMJQESA-N |
Isomerische SMILES |
CN1C(=N/C(=C/C2=CC=CO2)/C1=O)C3=C(C=C(C=C3)Cl)Cl |
Kanonische SMILES |
CN1C(=NC(=CC2=CC=CO2)C1=O)C3=C(C=C(C=C3)Cl)Cl |
Löslichkeit |
33 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N~1~-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-1H-tetrazole-1,5-diamine](/img/structure/B14161914.png)
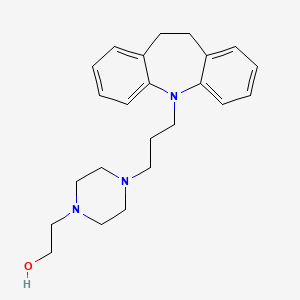
![1-[4-[(3,5-diamino-1H-pyrazol-4-yl)diazenyl]phenyl]ethanone](/img/structure/B14161927.png)
![4-(Bicyclo[2.2.1]hept-2-yl)phenol](/img/structure/B14161928.png)
![1-[4-(2-Fluorophenyl)piperazin-1-yl]-2,2-diphenylethanone](/img/structure/B14161952.png)

![S-[(E)-cyano(1-methylpyrrolidin-2-ylidene)methyl] O,O-dipropan-2-yl phosphorodithioate](/img/structure/B14161960.png)
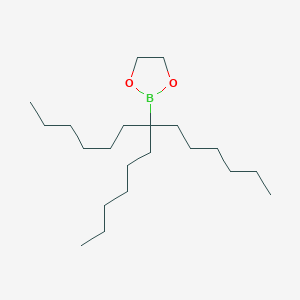
![1-[4-(2-Methylbutan-2-yl)phenoxy]butan-2-yl prop-2-yn-1-yl sulfite](/img/structure/B14161971.png)
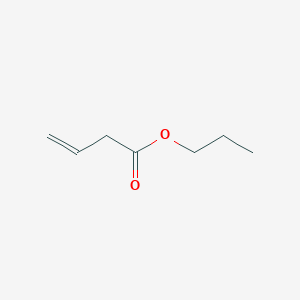
![N-[3-(4-chlorophenyl)-1-methyl-4-oxoquinolin-2-yl]acetamide](/img/structure/B14161985.png)
![[4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl]-[2-(2-methylphenoxy)ethyl]cyanamide](/img/structure/B14161986.png)
